4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE
Description
4,5-Dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an amino-linked thienylcarbonyl moiety at position 2, and a carboxamide group at position 2.
Properties
IUPAC Name |
4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIUGBVMROZGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Structure: Differs by an acrylamido group (with cyano and substituted phenyl moieties) at position 2 and an ethyl ester at position 3 .
- Activity: Exhibits in vitro antioxidant activity (IC~50~: 12–18 µM in DPPH assay) and in vivo anti-inflammatory effects (65–78% edema inhibition in carrageenan-induced rat paw edema model). The phenyl substitutions (e.g., -NO~2~, -Cl) enhance potency compared to the parent compound .
- Key Difference : The acrylamido group increases electron-withdrawing effects, improving radical scavenging, while the ethyl ester may enhance bioavailability.
2-[(Aminocarbonyl)amino]-5-(4-Fluorophenyl)-3-Thiophenecarboxamide (TPCA)
- Structure: Features a 4-fluorophenyl group at position 5 and an aminocarbonylamino group at position 2 .
- Activity : Potent IKKβ inhibitor (IC~50~: 17 nM), blocking IL-1β-mediated inflammatory pathways in β-cells. Overexpression of IKKβ reverses its effects, confirming target specificity .
- Key Difference: The fluorophenyl group enhances binding affinity to IKKβ’s hydrophobic pocket, while the aminocarbonylamino group stabilizes hydrogen bonding with catalytic residues.
N,N-Diethyl-5,5-Dimethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide (K03)
- Structure: Incorporates a tetrahydrobenzothiophene ring with diethylcarboxamide and thienylcarbonylamino groups .
- Activity: Not explicitly reported, but the bicyclic system likely improves metabolic stability and tissue penetration compared to monocyclic thiophenes. The diethylcarboxamide may reduce polarity, enhancing blood-brain barrier permeability .
Data Table: Comparative Analysis of Thiophenecarboxamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
